1,6-Hexanediol dimethacrylate

Descripción general

Descripción

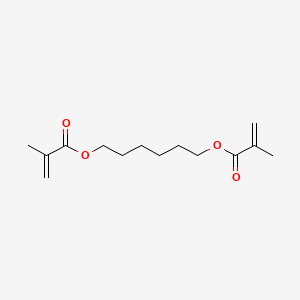

1,6-Hexanediol Dimethacrylate is used in the preparation of sheet-shaped molding compound raw material and product for the automotive field . It has a molecular weight of 254.32 .

Physical And Chemical Properties Analysis

1,6-Hexanediol dimethacrylate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.00 and a refractive index of 1.46 .

Aplicaciones Científicas De Investigación

Polymer Microspheres and Microcapsules

HDDMA serves as a monomer in the synthesis of poly(1,6-hexanediol diacrylate)-based polymer microspheres and bifunctional microcapsules . These microstructures are embedded with nanoparticles like TiO2, enhancing their functionality in various fields such as drug delivery, sensing, and photonics due to their controlled release and light-responsive properties.

Drug Delivery Systems

In the realm of medical research, HDDMA is utilized to create polymer networks within hydrogel nanoparticles. These nanoparticles are designed for sustained drug release, making them suitable for targeted therapy applications . The incorporation of HDDMA enhances the degradation profile of these hydrogels, allowing for precise control over drug release rates.

Photonics

HDDMA is instrumental in the development of photonic materials. It is used to fabricate polymer matrices that house light-responsive nanoparticles, contributing to advancements in fields like optical sensing and light-controlled drug release .

Sensing Technologies

The compound’s role in sensing technologies is significant. HDDMA-based polymers are integrated into sensor designs to improve their stability and sensitivity. These sensors are employed in environmental monitoring, healthcare diagnostics, and industrial process control .

Dental Composite Resins

In dental applications, HDDMA is a key component in the formulation of composite resins. It contributes to the mechanical strength and durability of dental fillings, ensuring they can withstand the masticatory forces and the complex environment within the oral cavity .

Coatings

HDDMA finds extensive use in the coatings industry. It is a valuable ingredient in the formulation of UV-curable coatings, providing improved adhesion, hardness, and abrasion resistance . This makes it suitable for protective and decorative coatings in various industrial and consumer products.

Adhesives

The adhesive industry benefits from HDDMA’s ability to act as a crosslinker in the formulation of reactive adhesives and sealants . Its inclusion ensures strong bonding and durability, which are essential properties for high-performance adhesives used in construction, automotive, and electronics.

3D Printing Materials

HDDMA is utilized in 3D printing applications, particularly in the development of light-cured resins for additive manufacturing . It helps in achieving the desired mechanical properties and curing speed, enabling the production of intricate and durable 3D-printed objects.

Mecanismo De Acción

Target of Action

1,6-Hexanediol dimethacrylate is a difunctional monomer that is commonly used in the polymer industry for producing various types of polymers . Its primary targets are the polymer chains where it acts as a crosslinking agent .

Mode of Action

The compound contains two methacrylate groups that can undergo polymerization reactions . These reactions involve the formation of covalent bonds between the methacrylate groups of the 1,6-Hexanediol dimethacrylate and the polymer chains . This results in the formation of a three-dimensional network structure, thereby enhancing the mechanical strength and hydrolysis resistance of the resulting polymer .

Biochemical Pathways

Its polymerization reactions can be catalyzed by various initiators, such as heat, light, or chemical initiators .

Pharmacokinetics

It’s important to note that the compound has a boiling point of >315 °c and a density of 0995 g/mL at 25 °C , indicating its stability under normal conditions.

Result of Action

The primary result of the action of 1,6-Hexanediol dimethacrylate is the formation of crosslinked polymers with enhanced mechanical strength and hydrolysis resistance . These polymers can be used in various applications, including coatings, adhesives, and sealants .

Action Environment

The action of 1,6-Hexanediol dimethacrylate is influenced by environmental factors such as temperature and the presence of initiators . For instance, higher temperatures can increase the rate of polymerization reactions . Additionally, the compound contains 100 ppm hydroquinone as an inhibitor, which can prevent premature polymerization during storage .

Safety and Hazards

Direcciones Futuras

Propiedades

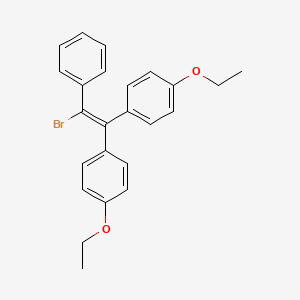

IUPAC Name |

6-(2-methylprop-2-enoyloxy)hexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-11(2)13(15)17-9-7-5-6-8-10-18-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGBCWOQLHKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-91-8 | |

| Record name | 1,6-Hexanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044455 | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,6-Hexanediol dimethacrylate | |

CAS RN |

6606-59-3 | |

| Record name | 1,6-Hexanediol, dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-hexanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAO49190JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,6-Hexanediol dimethacrylate?

A1: The molecular formula of 1,6-Hexanediol dimethacrylate is C14H22O4, and its molecular weight is 254.32 g/mol.

Q2: How can spectroscopic techniques be used to characterize HDDMA?

A2: Various spectroscopic methods are employed to characterize HDDMA. [] Fourier Transform Infrared Spectroscopy (FTIR) helps identify functional groups, such as the characteristic peaks for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) present in HDDMA. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H NMR and 13C NMR, provides detailed information about the structure and bonding environment of HDDMA. [, ]

Q3: How does the alkyl chain length of dimethacrylate monomers affect the contraction of inverse opal structures?

A3: Research indicates that longer alkyl chains in dimethacrylate monomers lead to a greater degree of lattice contraction in inverse opal structures. [] For instance, poly(1,6-hexanediol dimethacrylate) (pHDMA) exhibits greater contraction compared to poly(1,2-ethanediol dimethacrylate) (pEDMA) or poly(1,4-butanediol dimethacrylate) (pBDMA). []

Q4: Can the degree of cross-linking in HDDMA-based polymers be controlled, and how does it impact their properties?

A4: The degree of cross-linking in HDDMA-based polymers can be controlled by varying the ratio of HDDMA to other monomers during polymerization. [, , , ] Higher cross-linking densities generally lead to increased hardness, strength, and thermal stability but can also reduce flexibility. [, , ]

Q5: What factors influence the stability of HDDMA under various conditions?

A5: HDDMA, like other methacrylates, is susceptible to polymerization upon exposure to light, heat, or free radical initiators. [, , , ] Proper storage conditions, such as storing it in a cool, dark place and in the presence of inhibitors, are crucial for maintaining its stability. [, , ]

Q6: How does HDDMA behave as a crosslinking agent in polymerization reactions?

A6: HDDMA functions as a crosslinking agent due to its two reactive methacrylate groups. [, , ] These groups can participate in free radical polymerization reactions, forming bridges between polymer chains and creating a crosslinked network structure. [, , , , , ]

Q7: What is the role of HDDMA in creating controlled-release drug delivery systems?

A8: HDDMA's crosslinking ability allows for the creation of hydrogels with tunable properties, making it suitable for controlled-release drug delivery applications. [] By varying the HDDMA concentration, researchers can control the mesh size and release kinetics of the hydrogel. [, ]

Q8: How does HDDMA contribute to the development of microfluidic devices?

A9: HDDMA is utilized in microfluidic device fabrication due to its photopolymerizable nature. [, ] It allows for the creation of intricate channel structures through photolithography techniques, enabling precise fluid control at the microscale. [, ]

Q9: What makes HDDMA suitable for preparing separation media in chromatography?

A10: HDDMA's ability to form gels with controlled pore sizes and surface properties makes it valuable for creating separation media in chromatographic applications. [, ] The hydrophilicity of HDDMA can be modified by copolymerization with other monomers. [, ]

Q10: How is computational chemistry employed to study HDDMA polymerization?

A11: Reactive molecular dynamics simulations, often combined with ab initio calculations, are used to model and understand the free-radical polymerization process of HDDMA. [, ] These simulations provide insights into the reaction mechanisms, kinetics, and the evolving polymer network structure. [, ]

Q11: Can computational methods predict the properties of HDDMA-based polymers?

A12: Yes, computational approaches can be used to predict various properties of HDDMA-based polymers, including their mechanical strength, glass transition temperature, and viscosity. [, ] These methods accelerate material design and optimization by reducing reliance on time-consuming experiments. [, ]

Q12: Is HDDMA cytotoxic, and what factors influence its biocompatibility?

A13: HDDMA, like many methacrylates, exhibits some degree of cytotoxicity, primarily due to the presence of residual monomers in cured polymers. [, , ] The level of cytotoxicity is influenced by factors such as monomer concentration, degree of conversion (extent of polymerization), and cell type. [, , ]

Q13: What research has been done on mitigating the cytotoxic effects of HDDMA-based materials?

A14: Researchers are exploring various approaches to minimize the cytotoxic potential of HDDMA-based materials. [, ] This includes optimizing polymerization conditions to reduce residual monomer content, incorporating biocompatible co-monomers, and developing new HDDMA derivatives with reduced toxicity. [, ]

Q14: What are the environmental concerns regarding HDDMA, and what strategies can mitigate its impact?

A15: HDDMA is not readily biodegradable and can persist in the environment. [] Strategies to address this concern include developing biodegradable alternatives to HDDMA, optimizing its use in applications to reduce waste, and exploring recycling methods for HDDMA-containing materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)

![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)

![7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)